MMBC

Description

Properties

IUPAC Name |

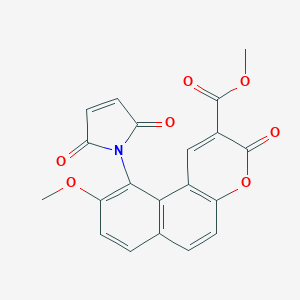

methyl 10-(2,5-dioxopyrrol-1-yl)-9-methoxy-3-oxobenzo[f]chromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO7/c1-26-14-6-4-10-3-5-13-11(9-12(19(24)27-2)20(25)28-13)17(10)18(14)21-15(22)7-8-16(21)23/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQBAJWAMARDBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=CC3=C2C=C(C(=O)O3)C(=O)OC)C=C1)N4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The MBTH Assay for Aldehydes: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the 3-methyl-2-benzothiazolinone hydrazone (MBTH) assay, a widely utilized colorimetric method for the quantitative determination of aliphatic aldehydes. This document details the core principles of the assay, comprehensive experimental protocols, and key performance data, making it an essential resource for professionals in research, scientific analysis, and drug development.

Core Principle of the MBTH Assay

The MBTH assay is a sensitive and specific method for the detection of aliphatic aldehydes. The fundamental principle of this assay is a two-step chemical reaction that results in the formation of a intensely colored blue cationic dye (a formazan derivative), the absorbance of which is directly proportional to the concentration of the aldehyde in the sample.[1][2]

The reaction mechanism can be summarized as follows:

-

Azine Formation: In the initial step, an aliphatic aldehyde present in the sample reacts with 3-methyl-2-benzothiazolinone hydrazone (MBTH) in an acidic medium to form a colorless azine intermediate.[2][3]

-

Oxidative Coupling: In the presence of an oxidizing agent, typically ferric chloride (FeCl₃), the excess MBTH is oxidized to form a reactive cationic species.[2][3] This electrophilic intermediate then couples with the previously formed azine to produce a highly conjugated formazan dye, which exhibits a strong absorbance in the visible region of the spectrum, typically around 628-635 nm.[4][5]

The intensity of the resulting blue color is measured using a spectrophotometer, and the aldehyde concentration is determined by comparison with a standard curve prepared from known concentrations of an aldehyde standard, such as formaldehyde.

Reaction Mechanism

The chemical transformations underlying the MBTH assay are depicted in the following signaling pathway.

Quantitative Data Summary

The performance of the MBTH assay can vary depending on the specific protocol and instrumentation used. The following table summarizes key quantitative data from various applications of the assay.

| Parameter | Value | Analyte/Matrix | Reference |

| Linear Range | 0.3 - 6.0 mg/L | Total aldehydes in fuel ethanol | [6] |

| 5 - 125 µ g/100 mL | Formaldehyde in solution | [7] | |

| Limit of Detection (LOD) | 60 µg/L | Total aldehydes in fuel ethanol | [6] |

| ~3 µg/m³ (2 ppb) | Formaldehyde in air | [8] | |

| Wavelength (λmax) | 628 - 635 nm | General | [4][5] |

| 630 nm | Formaldehyde | [9] | |

| Precision (RSD%) | < 2.5% | Total aldehydes in fuel ethanol | [6] |

| Recovery | 87 - 102% | Formaldehyde from coated filters | [8] |

Detailed Experimental Protocols

This section provides a generalized, step-by-step protocol for the MBTH assay. Researchers should optimize concentrations, volumes, and incubation times for their specific application and instrumentation.

Reagent Preparation

-

MBTH Solution (0.05% w/v): Dissolve 50 mg of 3-methyl-2-benzothiazolinone hydrazone hydrochloride in 100 mL of deionized water. This solution should be prepared fresh daily.

-

Oxidizing Solution (0.2% w/v Ferric Chloride): Dissolve 200 mg of ferric chloride (FeCl₃) in 100 mL of deionized water. Some protocols may specify the addition of an acid, such as sulfamic acid, to this solution to minimize interference from sulfur dioxide.[10]

-

Aldehyde Standard Stock Solution (e.g., 1000 mg/L Formaldehyde): Prepare a stock solution from a certified formaldehyde standard. This can be serially diluted to prepare working standards for the calibration curve.

Assay Procedure

The following workflow outlines the key steps in performing the MBTH assay.

-

Sample and Standard Preparation: Pipette a known volume (e.g., 25 mL) of the sample, blank (deionized water), and each working standard into separate reaction vessels (e.g., 50 mL mixing cylinders).[9]

-

Reaction with MBTH: Add a specific amount of the MBTH solution (e.g., the contents of a pre-measured powder pillow or a fixed volume of the prepared solution) to each vessel. Mix thoroughly.[9]

-

First Incubation: Allow the reaction to proceed for a defined period, typically around 15-20 minutes at a controlled temperature (e.g., 25°C).[9]

-

Addition of Oxidizing Agent: Add a precise volume of the ferric chloride oxidizing solution to each vessel and mix immediately.

-

Color Development: Allow a short incubation period (e.g., 2 minutes) for the blue color to fully develop.[9]

-

Spectrophotometric Measurement: Measure the absorbance of the blank, standards, and samples at the wavelength of maximum absorbance (typically around 630 nm) using a spectrophotometer.[9]

Data Analysis

-

Calibration Curve: Subtract the absorbance of the blank from the absorbance readings of the standards and samples. Plot a calibration curve of the corrected absorbance values of the standards against their corresponding known concentrations.

-

Concentration Determination: Determine the concentration of the aldehyde in the sample by interpolating its corrected absorbance value on the calibration curve. Apply any necessary dilution factors to calculate the concentration in the original, undiluted sample.

Potential Interferences

While the MBTH assay is relatively specific for aliphatic aldehydes, certain compounds can interfere with the analysis, leading to inaccurate results. Potential interfering substances include:

It is crucial to consider the sample matrix and the potential presence of these interfering compounds when interpreting the results of the MBTH assay. In such cases, sample cleanup or the use of an alternative analytical method may be necessary.

References

- 1. MyHach - Customer Service [support.hach.com]

- 2. cdn.hach.com [cdn.hach.com]

- 3. US7112448B2 - MBTH for aliphatic aldehyde measurement - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. Determination of airborne formaldehyde by active sampling on 3-methyl-2-benzothiazolinone hydrazone hydrochloride-coated glass fibre filters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. images.hach.com [images.hach.com]

- 10. benchchem.com [benchchem.com]

- 11. repository.up.ac.za [repository.up.ac.za]

The Core Mechanism of MBTH (Sawicki's Reagent): A Technical Guide for Researchers

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-benzothiazolinone hydrazone (MBTH), commonly known as Sawicki's reagent, is a versatile chromogenic reagent widely employed in the spectrophotometric determination of a diverse range of analytes. Its utility stems from its ability to undergo oxidative coupling reactions with various classes of compounds, including aliphatic aldehydes, phenols, and aromatic amines, to produce intensely colored products. This technical guide provides an in-depth exploration of the core mechanisms of action of MBTH, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action

The fundamental principle behind the use of MBTH as a chromogenic reagent is its transformation into a reactive intermediate upon oxidation, which then couples with the analyte to form a stable, colored chromophore. The specific pathway, however, varies depending on the class of the target analyte.

Reaction with Aliphatic Aldehydes

The reaction of MBTH with aliphatic aldehydes proceeds through a two-step mechanism, culminating in the formation of a blue formazan dye.

-

Azine Formation: Initially, the MBTH molecule reacts with an aliphatic aldehyde to form a colorless azine intermediate. This reaction is a condensation reaction between the hydrazone group of MBTH and the carbonyl group of the aldehyde.

-

Oxidative Coupling: In the presence of an oxidizing agent, typically iron(III) chloride (FeCl₃), a second molecule of MBTH is oxidized to a reactive cationic species. This electrophilic intermediate then couples with the previously formed azine. Subsequent rearrangement and oxidation lead to the formation of a highly conjugated tetraazapentamethine dye, also known as a formazan, which exhibits a strong absorbance in the visible region, typically around 628 nm.[1]

Reaction with Phenols and Aromatic Amines

The mechanism for the reaction of MBTH with phenols and aromatic amines involves an oxidative coupling process where MBTH acts as the coupling agent.

-

Formation of the Electrophilic Intermediate: In the presence of an oxidizing agent, such as ceric ammonium sulfate or ferric chloride, MBTH loses two electrons and a proton to form a highly reactive electrophilic intermediate, which is an active coupling species.[2][3]

-

Electrophilic Substitution: This electrophilic intermediate then undergoes an electrophilic attack on the electron-rich aromatic ring of a phenol or an aromatic amine. The substitution typically occurs at the para-position to the hydroxyl or amino group. If the para-position is blocked, the reaction can occur at an available ortho-position.[2][4]

-

Oxidation to a Colored Product: The resulting coupled product is then further oxidized by the oxidizing agent present in the reaction mixture to form a stable, intensely colored dye. The specific color and wavelength of maximum absorbance (λmax) of the final product depend on the structure of the analyte.

Quantitative Data

The spectrophotometric analysis using MBTH is highly quantitative. The intensity of the color produced is directly proportional to the concentration of the analyte, following the Beer-Lambert law within a specific concentration range. Key quantitative parameters are summarized in the tables below.

Table 1: Quantitative Data for the Determination of Aliphatic Aldehydes with MBTH

| Analyte | Linear Range | Limit of Detection (LOD) | λmax | Molar Absorptivity (ε) | Reference |

| Total Aliphatic Aldehydes | 0.3 - 6.0 mg/L | 60 µg/L | ~630 nm | Not Specified | [5] |

| Formaldehyde | 0.065 - 2.9 µg | Not Specified | 628 nm | 6.9 x 10⁴ L mol⁻¹ cm⁻¹ | [1][6] |

Table 2: Quantitative Data for the Determination of Phenols with MBTH

| Analyte | Linear Range (Aqueous Phase) | Limit of Detection (LOD) | λmax | Molar Absorptivity (ε) | Reference |

| Phenol (as standard) | 50 - 1000 µg/L | 2 µg/L (with extraction) | 490 - 520 nm | Not Specified | [4] |

| Various Phenolic Compounds | Varies | 12 µg/L (for phenol) | 460 - 595 nm | Varies with compound | [4][7] |

Table 3: Quantitative Data for the Determination of Aromatic Amines with MBTH

| Analyte | Linear Range | Limit of Detection (LOD) | λmax | Molar Absorptivity (ε) | Reference |

| Indapamide | ~1 - 10 mg/L | ~1 mg/L | Not Specified | Not Specified | [8] |

| Raltegravir | 80 - 220 µg/mL | Not Specified | 572 nm | Not Specified | |

| Gemcitabine HCl | Not Specified | Not Specified | 558 nm | Not Specified | [8] |

Experimental Protocols

The following are detailed methodologies for the spectrophotometric determination of aliphatic aldehydes, phenols, and aromatic amines using MBTH.

Determination of Aliphatic Aldehydes (General Protocol)

This protocol is a generalized procedure based on the known reaction mechanism.

Reagents:

-

MBTH Reagent (0.2% w/v): Dissolve 0.2 g of 3-methyl-2-benzothiazolinone hydrazone hydrochloride in 100 mL of deionized water. Prepare fresh daily.

-

Oxidizing Solution (0.2% w/v FeCl₃): Dissolve 0.2 g of ferric chloride hexahydrate in 100 mL of deionized water.

-

Aldehyde Standard Solutions: Prepare a stock solution of the target aldehyde (e.g., formaldehyde) and perform serial dilutions to create working standards.

Procedure:

-

Pipette a known volume of the sample or standard solution into a test tube.

-

Add an equal volume of the MBTH reagent.

-

Allow the reaction to proceed for a specified time (e.g., 30 minutes) at room temperature to ensure the formation of the azine.

-

Add the oxidizing solution to the mixture.

-

Allow color to develop for a specified period (e.g., 15-20 minutes).

-

Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 628 nm) against a reagent blank.

-

Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

-

Determine the concentration of the aldehyde in the sample from the calibration curve.

Determination of Phenols (Adapted from EPA Method 9067)

This protocol is based on the EPA method for the determination of total phenols.[4]

Reagents:

-

MBTH Solution (0.05% w/v): Dissolve 0.1 g of 3-methyl-2-benzothiazolinone hydrazone hydrochloride in 200 mL of deionized water.

-

Ceric Ammonium Sulfate Solution: Dissolve 2.4 g of ceric ammonium sulfate in 100 mL of 3.6 N sulfuric acid.

-

Buffer Solution: Dissolve 8 g of sodium hydroxide, 2 g of EDTA (disodium salt), and 8 g of boric acid in 200 mL of deionized water. Dilute to 250 mL.

-

Working Buffer Solution: Mix equal volumes of the buffer solution and ethanol.

-

Phenol Standard Solutions: Prepare a stock solution of phenol and create a series of working standards by dilution.

Procedure (for concentrations > 50 µg/L):

-

To 100 mL of the sample or standard, add 4 mL of the MBTH solution.

-

After 5 minutes, add 2.5 mL of the ceric ammonium sulfate solution.

-

Wait for another 5 minutes and then add 7 mL of the working buffer solution.

-

After 15 minutes, measure the absorbance at 520 nm against a reagent blank. The color is stable for at least 4 hours.

-

Prepare a standard curve by plotting absorbance versus concentration.

-

Calculate the concentration of phenols in the sample from the standard curve.

Determination of Aromatic Amines (General Protocol)

This is a generalized protocol for the determination of aromatic amines.

Reagents:

-

MBTH Reagent (0.3% w/v): Dissolve 0.3 g of MBTH in 100 mL of deionized water.

-

Oxidizing Solution (1% w/v FeCl₃): Dissolve 1 g of ferric chloride in 100 mL of deionized water.

-

Acidic Medium: 0.1 N Hydrochloric Acid (HCl).

-

Amine Standard Solutions: Prepare a stock solution of the target aromatic amine and serially dilute to obtain working standards.

Procedure:

-

Transfer aliquots of the standard or sample solutions into a series of volumetric flasks.

-

Add the MBTH reagent, followed by the oxidizing solution.

-

Add the acidic medium (e.g., 0.1 N HCl) and mix well.

-

Allow the reaction mixture to stand for a specified time (e.g., 30 minutes) for color development.

-

Dilute to the mark with a suitable solvent (e.g., methanol or water).

-

Measure the absorbance at the λmax of the colored product against a reagent blank.

-

Construct a calibration curve and determine the concentration of the aromatic amine in the sample.

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described in this guide.

Caption: Reaction mechanism of MBTH with aliphatic aldehydes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. epa.gov [epa.gov]

- 4. scilit.com [scilit.com]

- 5. A new peroxidase color reaction: oxidative coupling of 3-methyl-2-benzothiazolinone hydrazone (MBTH) with its formaldehyde azine. Application to glucose and choline oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Principle and Applications Of MBTH, NQS, FC and BM Reagents | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. rjptonline.org [rjptonline.org]

A Technical Guide to the Chemical Properties and Analytical Applications of 3-Methyl-2-Benzothiazolinone Hydrazone (MBTH)

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the chemical properties of 3-methyl-2-benzothiazolinone hydrazone (MBTH), with a primary focus on its application as a chromogenic reagent in analytical chemistry. It details the reaction mechanisms, experimental protocols, and key quantitative data associated with its use.

Physicochemical Properties

3-Methyl-2-benzothiazolinone hydrazone, commonly available as its hydrochloride monohydrate salt, is a white to beige crystalline powder.[1][2] It is recognized for its high sensitivity as a reagent for the spectrophotometric determination of a wide range of compounds, most notably aliphatic aldehydes.[1][3][4] Its solubility in water and some organic solvents like methanol and DMSO makes it suitable for use in various aqueous and non-aqueous analytical systems.[1][5][6][7][8]

The core physicochemical data for MBTH and its common salt form are summarized below.

| Property | Value | Form |

| Molecular Formula | C₈H₉N₃S | Free Base |

| C₈H₁₂ClN₃OS | Hydrochloride Monohydrate | |

| Molecular Weight | 179.24 g/mol | Free Base[9] |

| 233.72 g/mol | Hydrochloride Monohydrate[10] | |

| Appearance | White to beige crystalline powder | Hydrochloride Salt[1][2] |

| Melting Point | 270 - 278 °C (with decomposition) | Hydrochloride Salt[1][2][8][11] |

| Solubility | Soluble in water; Slightly soluble in methanol and DMSO | Hydrochloride Salt[1][7][8] |

| pH of Solution | 3 - 4 (at 4 g/L in H₂O, 20 °C) | Hydrochloride Salt[12] |

Core Reactivity: The MBTH Method for Aldehyde Detection

The most prominent chemical property of MBTH is its ability to undergo an oxidative coupling reaction to form intensely colored products. This reaction is the basis of the "MBTH method," a highly sensitive assay for the quantitative determination of aliphatic aldehydes, particularly formaldehyde.[3][4]

The reaction proceeds in three key steps:

-

Azine Formation: MBTH first reacts with an aldehyde in the sample to form a corresponding azine intermediate.[3][4][13] This is a condensation reaction between the hydrazone group of MBTH and the carbonyl group of the aldehyde.

-

Oxidation of Excess MBTH: In the presence of an oxidizing agent, such as ferric chloride (Fe³⁺), the excess, unreacted MBTH is oxidized to form a reactive electrophilic intermediate, which serves as the active coupling species.[13][14][15]

-

Dye Formation: This reactive electrophile rapidly couples with the azine intermediate formed in the first step. This final coupling reaction produces a stable, intensely colored tetrazapentamethine cyanine dye (a formazan derivative), which typically exhibits a strong blue or blue-green color.[3][4][13]

The intensity of the final colored product is directly proportional to the initial concentration of the aldehyde in the sample and can be accurately quantified using spectrophotometry.[3] For formaldehyde, the resulting cationic dye has a maximum absorbance (λmax) at approximately 628-630 nm.[16][17][18]

Experimental Protocols

The following section outlines a generalized experimental protocol for the spectrophotometric determination of formaldehyde using the MBTH method, based on common laboratory practices.

-

Formaldehyde-Free Water: Prepare by distilling water from an alkaline permanganate solution (e.g., 4 g NaOH and 2 g KMnO₄ per 500 mL of water).[16] Use this water for all reagent preparations and dilutions.

-

MBTH Reagent (0.5% w/v): Dissolve 0.5 g of 3-methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate in 100 mL of formaldehyde-free water. This solution should be prepared fresh.

-

Oxidizing Reagent: Prepare a solution containing 1.0% ferric chloride (FeCl₃) and 1.6% sulfamic acid (H₃NSO₃) in formaldehyde-free water. This solution is stable for an extended period when stored in a dark bottle.

-

Standard Formaldehyde Stock Solution (e.g., 4000 mg/L): Use a commercially available certified formaldehyde solution.

-

Working Standard Solutions: Prepare a series of working standards (e.g., 0.1 to 2.0 mg/L) by diluting the stock solution with formaldehyde-free water.[16]

-

Sample Preparation: Collect the aqueous sample to be analyzed. If necessary, dilute the sample with formaldehyde-free water to bring the expected formaldehyde concentration into the linear range of the assay.

-

Reaction Setup: Pipette 25 mL of the sample, each working standard, and a formaldehyde-free water blank into separate 50-mL flasks or mixing cylinders.[16]

-

MBTH Addition: Add 1.0 mL of the 0.5% MBTH reagent to each flask. Stopper, mix thoroughly, and allow the reaction to proceed for a specific incubation period (e.g., 10-20 minutes) at a controlled temperature (e.g., 25 °C).[16]

-

Oxidation and Color Development: Add 2.0 mL of the oxidizing reagent to each flask. Stopper, mix, and allow the color to develop for a defined period (e.g., 10-15 minutes).[13]

-

Spectrophotometric Measurement: Measure the absorbance of the blank, standards, and samples at the wavelength of maximum absorbance (approx. 630 nm) using a spectrophotometer.[16] Zero the instrument with the reagent blank.

-

Quantification: Construct a calibration curve by plotting the absorbance of the standards versus their known concentrations. Determine the formaldehyde concentration in the unknown sample by interpolating its absorbance value on the calibration curve.

Quantitative Analytical Data

The MBTH method is characterized by its high sensitivity and applicability across a wide range of sample types. Key quantitative parameters associated with the method are presented below.

| Parameter | Value / Range | Analyte / Conditions |

| λmax (Wavelength of Max. Absorbance) | 628 - 630 nm | Formaldehyde-MBTH Adduct[16][17][18] |

| ~510 nm | Dopamine-Quinone-MBTH Adduct | |

| Linear Range | Varies by drug/analyte (e.g., 2-12 µg/mL) | Spectrophotometric drug analysis[14] |

| Detection Limit | ~3 µg/m³ (~2 ppb v/v) | Airborne formaldehyde[17][18] |

| Recovery | 87 - 102% | Formaldehyde from coated filters[17][18] |

| Collection Efficiency | > 90% | Airborne formaldehyde on MBTH-coated filters[18] |

Other Chemical Applications

While renowned for aldehyde detection, the reactivity of MBTH extends to other classes of compounds, making it a versatile analytical tool.

-

Phenols and Aromatic Amines: MBTH undergoes oxidative coupling with phenols, aryl amines, indoles, and carbazoles to produce colored products, enabling their spectrophotometric determination.[14][15][19] The mechanism involves an electrophilic attack by the oxidized MBTH intermediate on the electron-rich aromatic ring of the analyte.[14]

-

Enzyme Activity Assays: The reagent is used to measure the activity of various enzymes. For instance, it can trap the o-quinone product generated by aldehyde oxidase activity, producing a colored adduct that can be monitored over time.[20] It is also used in peroxidase color reactions.[1]

-

Inorganic Species Determination: MBTH serves as a reagent for the determination of trace amounts of selenium, tellurium, and cyanide in environmental samples.[1][8]

-

Synthetic Chemistry: Beyond its analytical uses, MBTH is a precursor in synthetic chemistry for creating new heterocyclic compounds and benzothiazolium azo dyes.[7][21]

Conclusion

3-Methyl-2-benzothiazolinone hydrazone possesses a unique chemical reactivity centered on its ability to form intensely colored products through oxidative coupling. This core property has established it as an indispensable reagent in analytical chemistry for the sensitive and reliable quantification of aldehydes, phenols, amines, and other analytes. The detailed understanding of its reaction mechanism and the standardization of experimental protocols, as outlined in this guide, enable researchers and scientists to effectively leverage MBTH in diverse fields, including environmental monitoring, clinical diagnostics, and pharmaceutical quality control.

References

- 1. 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate | 38894-11-0 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. cdn.hach.com [cdn.hach.com]

- 4. MyHach - Customer Service [support.hach.com]

- 5. CAS 38894-11-0: 3-Methyl-2-benzothiazolinone hydrazone hyd… [cymitquimica.com]

- 6. 3-METHYL-2-BENZOTHIAZOLINONE HYDRAZONE HYDROCHLORIDE | 14448-67-0 [chemicalbook.com]

- 7. 3-Methyl-2-benzothiazolinone hydrazone hydrochloride hydrate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 3-Methyl-2-benzothiazolinone hydrazone | C8H9N3S | CID 5359575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate | C8H12ClN3OS | CID 6364530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-メチル-2-ベンゾチアゾリノンヒドラゾン 塩酸塩 水和物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 3-Methyl-2-benzothiazolinone-hydrazonehydrochloride CAS 4338-98-1 | 104527 [merckmillipore.com]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. images.hach.com [images.hach.com]

- 17. Determination of airborne formaldehyde by active sampling on 3-methyl-2-benzothiazolinone hydrazone hydrochloride-coated glass fibre filters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. MBTH - 3-Methyl-2-Benzothiazolinone Hydrazone Hydrochloride. - Padmaja Expo [padmajaexpo.com]

- 20. Spectrophotometric Method for the Determination of Aldehyde Oxidase Activity | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

Solubility of 3-Methyl-2-Benzothiazolinone Hydrazone (MBTH): A Technical Guide

Introduction

3-Methyl-2-benzothiazolinone hydrazone (MBTH) is a versatile chemical reagent widely utilized in spectrophotometric analysis, particularly for the determination of aliphatic aldehydes and other compounds. For researchers, scientists, and professionals in drug development, a thorough understanding of its solubility characteristics in various solvents is paramount for its effective application in experimental and quality control settings. The solubility of a compound dictates its utility in different analytical methods, its formulation possibilities, and its behavior in biological systems. This technical guide provides a comprehensive overview of the solubility of MBTH, focusing on its free base and hydrochloride salt forms in aqueous and organic media. Due to the limited availability of precise quantitative data in public literature, this guide also furnishes a detailed experimental protocol for determining the solubility of MBTH, enabling researchers to generate this critical data in their own laboratories.

Solubility Profile of MBTH and its Hydrochloride Salt

The solubility of MBTH is significantly influenced by its form, primarily whether it is the free base or the more common hydrochloride salt (MBTH-HCl). The presence of the hydrochloride moiety generally enhances aqueous solubility.

MBTH Hydrochloride (MBTH-HCl)

MBTH in its hydrochloride form is generally characterized as being soluble in water.[1][2][3][4][5] This is attributed to the protonation of the hydrazone moiety, which increases the polarity of the molecule and facilitates interaction with water molecules. While precise quantitative data is scarce, a 0.4% (4 g/L) aqueous solution has been noted to have a pH between 3 and 4, indicating solubility up to at least this concentration.[6] In addition to water, MBTH-HCl is also soluble in dimethyl sulfoxide (DMSO) and methanol.[1] Its solubility is reported to be slight in absolute ethanol.[1]

MBTH (Free Base)

In contrast to its hydrochloride salt, the free base form of MBTH is described as being poorly soluble in water. However, it exhibits good solubility in organic solvents such as methanol and ethanol.

Quantitative Solubility Data

Despite extensive literature searches, specific quantitative solubility data for MBTH and its hydrochloride salt remains largely unpublished in publicly accessible documents. The following tables summarize the available qualitative and semi-quantitative information. Researchers are encouraged to use the experimental protocol provided in the subsequent section to determine precise solubility values for their specific applications and experimental conditions (e.g., temperature, pH).

Table 1: Solubility of MBTH Hydrochloride (MBTH-HCl)

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Quantitative Solubility | Qualitative Description |

| Water | H₂O | 18.02 | Ambient | Data not available | Soluble[1][2][3][4][5] |

| Methanol | CH₃OH | 32.04 | Ambient | Data not available | Soluble[1] |

| Ethanol (absolute) | C₂H₅OH | 46.07 | Ambient | Data not available | Slightly soluble[1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Ambient | Data not available | Soluble[1] |

Table 2: Solubility of MBTH (Free Base)

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Quantitative Solubility | Qualitative Description |

| Water | H₂O | 18.02 | Ambient | Data not available | Poorly soluble |

| Methanol | CH₃OH | 32.04 | Ambient | Data not available | Soluble |

| Ethanol | C₂H₅OH | 46.07 | Ambient | Data not available | Soluble |

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol outlines the "gold standard" shake-flask method for determining the thermodynamic (equilibrium) solubility of MBTH or its hydrochloride salt.[7][8][9] This method is followed by UV-Vis spectrophotometric analysis for quantification.

1. Materials and Equipment

-

MBTH or MBTH-HCl (analytical grade)

-

Solvent of interest (e.g., deionized water, methanol, ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.45 µm or smaller pore size, compatible with the solvent)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

2. Procedure

a. Preparation of Saturated Solution

-

Add an excess amount of the MBTH compound (enough to ensure undissolved solid remains after equilibration) to a known volume of the solvent in a glass vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker or use a magnetic stir bar and place it on a stir plate in a temperature-controlled environment (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient duration to reach thermodynamic equilibrium. This typically requires 24 to 72 hours. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.[7][9]

b. Separation of Solid and Liquid Phases

-

After equilibration, remove the vial from the shaker and let the undissolved solid settle for a short period.

-

To separate the saturated solution from the excess solid, two methods can be used:

c. Quantification by UV-Vis Spectrophotometry

-

Preparation of Standard Solutions: Prepare a stock solution of the MBTH compound in the same solvent at a known concentration. From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for MBTH in the chosen solvent. Plot a calibration curve of absorbance versus concentration. The curve should be linear in the concentration range of the standards.

-

Analysis of the Saturated Solution:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the same λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Experimental Workflow Diagram

Caption: Workflow for the shake-flask method of solubility determination.

Conclusion

This technical guide consolidates the available information on the solubility of 3-Methyl-2-benzothiazolinone hydrazone and its hydrochloride salt. While MBTH-HCl is readily soluble in water and polar organic solvents like methanol and DMSO, its free base form is poorly soluble in water but dissolves in organic solvents. The lack of precise quantitative solubility data in the literature underscores the importance of experimental determination. The provided shake-flask protocol offers a reliable and standardized method for researchers to generate accurate solubility data, which is essential for the consistent and effective application of MBTH in various scientific and developmental fields.

References

- 1. MBTH hydrochloride [chembk.com]

- 2. echemi.com [echemi.com]

- 3. CAS 38894-11-0: 3-Methyl-2-benzothiazolinone hydrazone hyd… [cymitquimica.com]

- 4. 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate CAS#: 38894-11-0 [m.chemicalbook.com]

- 5. 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. enamine.net [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Applications of 3-methyl-2-benzothiazolinone hydrazone (MBTH) in Spectrophotometric Analysis

This technical guide provides a comprehensive overview of the applications of 3-methyl-2-benzothiazolinone hydrazone (MBTH) as a versatile chromogenic reagent in spectrophotometric analysis. It details the underlying chemistry, experimental protocols, and quantitative parameters for the determination of a wide range of analytes, particularly focusing on pharmaceuticals, phenols, aldehydes, and carbohydrates.

Introduction to MBTH and its Role in Spectrophotometry

3-Methyl-2-benzothiazolinone hydrazone (MBTH), first synthesized by Besthorn in 1910, has become a prominent reagent in analytical chemistry. Its utility lies in its ability to undergo oxidative coupling reactions with a variety of compounds, including aromatic amines, phenols, and compounds with active methylene groups, to produce intensely colored products. This color formation allows for the sensitive and selective quantitative determination of these analytes using spectrophotometry.

The general mechanism involves the oxidation of MBTH to form an electrophilic intermediate, which is the active coupling species. This intermediate then reacts with the analyte (e.g., a phenol or an aromatic amine) via electrophilic substitution, typically at the para-position, to form a colored product, often a formazan dye. The intensity of the color produced is directly proportional to the concentration of the analyte, forming the basis of the quantitative analysis.

Spectrophotometric methods using MBTH are valued for their simplicity, cost-effectiveness, high sensitivity, and broad applicability in pharmaceutical, environmental, and food analysis.

Core Applications of MBTH in Spectrophotometric Analysis

MBTH is a versatile reagent used for the determination of a wide array of compounds. Key applications include:

-

Pharmaceuticals: A significant number of drugs, including local anesthetics, sulfa drugs, and various other compounds containing aromatic amine or phenolic moieties, can be quantified using MBTH.

-

Phenolic Compounds: MBTH is widely used for the determination of total phenolic compounds in various samples, including beverages and wastewater.

-

Aldehydes: The MBTH method is a highly sensitive colorimetric test for the determination of aliphatic aldehydes, with particular sensitivity for formaldehyde.

-

Carbohydrates: After acid hydrolysis to monosaccharides, total carbohydrates in biological samples, such as microalgae, can be quantified using MBTH.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the spectrophotometric determination of various analytes using MBTH.

Table 1: Spectrophotometric Determination of Pharmaceuticals using MBTH

| Drug | Oxidizing Agent | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |

| Tadalafil | Ferric Chloride | 676 | 2 - 12 | - | |

| Risperidone | Ferric Chloride | 666 | 4 - 14 | - | |

| Risperidone | Ferric Chloride | 595.8 | 10 - 80 | - | |

| Methotrexate | Ferric Chloride | 610 | 5 - 30 | - | |

| Tenofovir disoproxil fumarate | Ferric Chloride | 626.5 | - | - | |

| Saxagliptin | Ferric Chloride | 600 | 0.01 - 0.25 | - | |

| Imipenem | Ferric Chloride | 608 | 0.02 - 0.12 mg/mL | 0.034 x 10⁵ | |

| Meropenem | Ferric Chloride | 397 | 0.04 - 0.12 mg/mL | 0.0106 x 10⁵ | |

| Biapenem | Ferric Chloride | 397 | 0.04 - 0.16 mg/mL | 0.0144 x 10⁵ | |

| Nitrofurantoin (reduced) | Ceric Ammonium Sulfate | 610 | 0.5 - 30 | - | |

| Indapamide | Ceric Ammonium Sulfate | - | - | - |

Table 2: Spectrophotometric Determination of Other Analytes using MBTH

| Analyte | Oxidizing Agent | λmax (nm) | Linearity Range | Limit of Detection (LOD) | Reference |

| Formaldehyde | Developing Solution | 630 | - | - | |

| Airborne Formaldehyde | Iron(III) Chloride | 628 | 0.065 - 2.9 µg | ~3 µg/m³ | |

| Total Phenolic Compounds | Ferric(III) | - | - | - | |

| Phenols in Water | Ceric Ammonium Sulfate | 520 | 50 - 1000 µg/L | 2 µg/L (with extraction) | |

| Algal Carbohydrates | Ferric Ammonium Sulfate | 620 | Down to 5 µg/mL | - | |

| Curcumin | Iron(III) | 670 | 0.2 - 7.0 µg/mL | - |

Experimental Protocols

The following are detailed methodologies for the spectrophotometric determination of different classes of analytes using MBTH.

General Protocol for the Determination of a Pharmaceutical in Tablet Form

This protocol outlines the general steps for the analysis of a drug containing a primary aromatic amine or phenolic group in a tablet formulation.

-

Preparation of Standard Stock Solution: Accurately weigh a suitable amount of the pure drug and dissolve it in an appropriate solvent (e.g., methanol, distilled water) to prepare a stock solution of known concentration.

-

Preparation of Sample Solution:

-

Weigh and finely powder at least 20 tablets.

-

Accurately weigh a portion of the powder equivalent to a specific amount of the active drug.

-

Dissolve the powder in a suitable solvent, sonicate if necessary to ensure complete dissolution of the drug, and filter the solution to remove insoluble excipients.

-

Dilute the filtrate with the solvent to a known volume to obtain a stock sample solution.

-

-

Preparation of Reagents:

-

MBTH Solution: Prepare a fresh solution of MBTH (e.g., 0.2% w/v) in distilled water.

-

Oxidizing Agent Solution: Prepare a solution of the chosen oxidizing agent (e.g., 0.5% w/v Ferric Chloride or 0.03M Ceric Ammonium Sulfate) in a suitable solvent (e.g., distilled water or dilute acid).

-

-

Color Development:

-

Pipette a series of aliquots of the standard solution into a set of volumetric flasks to prepare a calibration curve.

-

Pipette an aliquot of the sample solution into a separate volumetric flask.

-

To each flask, add a specified volume of the MBTH solution, followed by the oxidizing agent solution.

-

Allow the reaction to proceed for a specified time at room temperature.

-

Dilute the solutions to the mark with the solvent and mix well.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the resulting colored solutions at the predetermined λmax against a reagent blank prepared in the same manner but without the analyte.

-

-

Quantification:

-

Construct a calibration curve by plotting the absorbance of the standards versus their concentration.

-

Determine the concentration of the drug in the sample solution from the calibration curve and calculate the amount of drug per tablet.

-

Protocol for the Determination of Formaldehyde in an Aqueous Sample

This protocol is based on the Hach MBTH method for low-range formaldehyde measurement.

-

Preparation of Reagents:

-

MBTH Reagent: Use pre-packaged MBTH powder pillows or prepare a fresh solution.

-

Developing Solution: Use a commercially available developing solution for low-range formaldehyde.

-

-

Sample and Blank Preparation:

-

Prepare a blank by placing 25 mL of formaldehyde-free water into a 50-mL mixing cylinder.

-

Prepare the sample by placing 25 mL of the sample into another 50-mL mixing cylinder.

-

-

Reaction Procedure:

-

Add the contents of one MBTH powder pillow to both the blank and the sample. Stopper and shake vigorously for 20 seconds.

-

Allow a reaction time of 15 minutes.

-

After 15 minutes, add 2.5 mL of the Developing Solution to each cylinder. Stopper and invert several times to mix.

-

Allow a color development time of 2 minutes.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the blue-colored solution at 630 nm against the reagent blank.

-

-

Quantification:

-

Determine the formaldehyde concentration from a calibration curve prepared using standard formaldehyde solutions.

-

Protocol for the Determination of Total Carbohydrates in Algal Biomass

This protocol involves an initial acid hydrolysis step to release monosaccharides, followed by colorimetric determination using MBTH.

-

Acid Hydrolysis of Biomass:

-

Accurately weigh a known amount of dried algal biomass.

-

Perform a two-stage acid hydrolysis (e.g., with sulfuric acid) to break down complex carbohydrates into monosaccharides.

-

Neutralize the hydrolysate to an appropriate pH.

-

-

Preparation of Reagents:

-

MBTH Solution: Prepare a fresh solution of MBTH (e.g., 3 mg/mL).

-

DTT Solution: Prepare a fresh solution of dithiothreitol (DTT) (e.g., 1 mg/mL).

-

Ferric Ammonium Sulfate Solution: Prepare a solution of 0.5% (w/v) ferric ammonium sulfate dodecahydrate and 0.5% (w/v) sulfamic acid in 0.25M HCl.

-

-

Color Development:

-

In a test tube, combine 500 µL of the neutralized hydrolysate, 500 µL of 0.5M NaOH, and 500 µL of a 1:1 (v/v) mixture of the DTT and MBTH solutions.

-

Heat the mixture at 80°C for 15 minutes.

-

Cool the samples and add 1 mL of the ferric ammonium sulfate solution.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the resulting colored solution at 620 nm.

-

-

Quantification:

-

Determine the total carbohydrate concentration from a calibration curve prepared using a standard mixture of monosaccharides relevant to the algal species.

-

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and experimental procedures.

Caption: Oxidative coupling mechanism of MBTH with aromatic amines or phenols.

Caption: General workflow for a typical spectrophotometric analysis using MBTH.

Conclusion

3-Methyl-2-benzothiazolinone hydrazone (MBTH) remains a cornerstone reagent in spectrophotometric analysis due to its reliability, sensitivity, and broad applicability. The oxidative coupling reaction it undergoes provides a simple yet effective means for the quantification of a diverse range of compounds crucial to the pharmaceutical and other industries. The methods are generally robust, economical, and can be readily implemented in most analytical laboratories. This guide provides the foundational knowledge and practical protocols for researchers and scientists to effectively utilize MBTH in their analytical endeavors.

An In-depth Technical Guide to the Safety and Handling of MBTH Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH HCl), a reagent commonly used in spectrophotometric analysis. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Chemical and Physical Properties

MBTH hydrochloride is a white to beige crystalline powder. It is hygroscopic and should be stored accordingly. Key physical and chemical data are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate | [1][2] |

| Synonyms | MBTH, Sawicki's Reagent, Besthorn's hydrazone | [3] |

| CAS Number | 38894-11-0 (monohydrate); 4338-98-1 (anhydrous) | [3] |

| Molecular Formula | C₈H₉N₃S · HCl · H₂O | [3] |

| Molecular Weight | 233.72 g/mol | [3] |

| Appearance | White to beige crystalline powder | [1] |

| Melting Point | 276-278 °C (decomposes) | [1][4] |

| Solubility | Soluble in water, dimethyl sulfoxide (DMSO), and methanol. A 5% aqueous solution may be slightly turbid. | [4][5] |

| pH | 3 - 4 (4 g/L in H₂O at 20 °C) | [6] |

| Vapor Pressure | 7.31 x 10⁻⁵ mmHg at 25°C | [4] |

Hazard Identification and Toxicology

MBTH hydrochloride is classified as acutely toxic if swallowed and is an irritant to the eyes, respiratory system, and skin. The major sign of acute toxicity is the onset of convulsions.[7]

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Serious Eye Damage/Irritation | Category 2A/2B | H319/H320: Causes serious eye irritation |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Summary of Toxicological Data

| Test | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat (female) | Oral | 149 mg/kg | [6][7] |

| LD₅₀ | Rat (male) | Oral | 308 mg/kg | [7] |

| LD₅₀ | Rabbit (male) | Oral | 177 mg/kg | [7] |

| LD₅₀ | Rabbit (female) | Oral | 268 mg/kg | [7] |

| LD₅₀ | Rabbit | Dermal | 12,300 mg/kg | [6] |

Mechanism of Neurotoxicity

The primary acute toxic effect of MBTH hydrochloride, like other hydrazine derivatives, is neurotoxicity manifesting as seizures.[7] This is understood to result from an interference with the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Hydrazine compounds can induce a functional deficiency of pyridoxine (Vitamin B6), an essential cofactor for the enzyme glutamic acid decarboxylase (GAD). GAD is responsible for converting glutamate (an excitatory neurotransmitter) into GABA. Inhibition of this process leads to a net imbalance, favoring neuronal excitation and potentially leading to convulsions.[3]

Safe Handling and Storage

Engineering Controls

All work with solid MBTH hydrochloride or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

A risk assessment should be performed for any new procedure. The following table outlines the minimum required PPE.

| Protection Type | Specification | Rationale |

| Eye/Face | ANSI Z87.1-compliant safety goggles with side shields. A face shield should be worn when handling larger quantities or if there is a significant splash risk. | Protects against dust particles and splashes.[1] |

| Hand | Chemical-resistant nitrile or chloroprene gloves. Inspect gloves for integrity before each use. Dispose of contaminated gloves properly. | Prevents skin contact and irritation.[1] |

| Skin/Body | A flame-resistant lab coat, long pants, and closed-toe shoes must be worn at all times. | Protects skin from accidental spills. |

| Respiratory | A NIOSH-approved N95 dust mask or a respirator with P1 (EN 143) cartridges should be used when handling the powder outside of a fume hood or when there is a risk of aerosol generation. | Prevents respiratory tract irritation from dust.[1] |

Storage

Store MBTH hydrochloride in a tightly sealed, original container in a cool, dry, and well-ventilated area.[1] Keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3] The substance is hygroscopic; protect from moisture. Store locked up in a designated area for toxic chemicals.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure | Reference(s) |

| Ingestion | Seek immediate medical attention. Call a poison control center or doctor. Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. | [3][7] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [1] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [3] |

Accidental Release (Spill) Procedures

Treat any spill of MBTH hydrochloride as a major hazard.

-

Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.

-

Ventilate: Ensure the area is well-ventilated, preferably by ensuring the chemical fume hood is operating correctly.

-

Contain: For small spills, gently cover with an inert, non-combustible absorbent material like sand or vermiculite. Do not use combustible materials like paper towels or sawdust.

-

Collect: Wearing appropriate PPE (including respiratory protection), carefully sweep or scoop the absorbed material into a sealable, properly labeled hazardous waste container. Avoid creating dust.

-

Decontaminate: Clean the spill area with a suitable decontaminating solution (e.g., a dilute solution of sodium hypochlorite), followed by a thorough water rinse.

-

Seek Assistance: For large spills, evacuate the area, close the doors, and contact your institution's Environmental Health and Safety (EHS) office immediately.

References

- 1. 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate CAS#: 38894-11-0 [m.chemicalbook.com]

- 2. 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate | 38894-11-0 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. MBTH hydrochloride [chembk.com]

- 5. Diagnostic Reagent: Professional â¥99.0% MBTH CAS:38894-11-0 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate Suppliers [yacooscience.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. echemi.com [echemi.com]

historical development of the Sawicki-MBTH reaction

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Introduction: The Sawicki-MBTH Reaction

The Sawicki-MBTH reaction is a widely utilized colorimetric method for the determination of a variety of organic compounds, most notably aliphatic aldehydes, aromatic amines, and phenols. Developed by Eugene Sawicki and his collaborators in the early 1960s, this versatile analytical technique relies on the oxidative coupling of 3-methyl-2-benzothiazolinone hydrazone (MBTH) with the analyte of interest in the presence of an oxidizing agent. This reaction produces a highly colored formazan dye, the absorbance of which can be measured spectrophotometrically to quantify the analyte. Its sensitivity and broad applicability have made it a staple in environmental analysis, clinical chemistry, and quality control.

Historical Development

The foundation of the Sawicki-MBTH reaction was laid in 1961 by Eugene Sawicki, T.W. Stanley, T.R. Hauser, W.C. Elbert, and J.L. Noe. Their initial work focused on the development of a new method for the determination of aliphatic aldehydes, particularly formaldehyde, in the air. The existing methods at the time often lacked the required sensitivity and were prone to interferences. The MBTH method provided a significant improvement in this regard.

Over the following years, the scope of the Sawicki-MBTH reaction was expanded to include the determination of other classes of compounds. Sawicki and his group demonstrated its utility for the analysis of aromatic amines and phenols. The reaction mechanism was also a subject of investigation, with studies focusing on the nature of the oxidative coupling process and the structure of the resulting chromophore. These investigations have led to a deeper understanding of the reaction and have allowed for its optimization for different applications.

Reaction Mechanism

The Sawicki-MBTH reaction proceeds via an oxidative coupling mechanism. The exact pathway can vary slightly depending on the analyte, but the general scheme is as follows:

-

Oxidation of MBTH: In the presence of an oxidizing agent, such as ferric chloride (FeCl₃) or ceric ammonium sulfate, MBTH is oxidized to its reactive cationic intermediate.

-

Electrophilic Attack: This reactive intermediate then acts as an electrophile and attacks the analyte.

-

For phenols , the electrophilic attack occurs at the para position to the hydroxyl group.

-

For aliphatic aldehydes , the aldehyde first reacts with the nucleophilic nitrogen of MBTH to form an azine, which is then oxidized and couples with a second molecule of the MBTH cation.

-

For aromatic amines , the coupling occurs at the para position to the amino group.

-

-

Formation of the Chromophore: The final step involves the formation of a highly conjugated formazan dye, which exhibits strong absorption in the visible region of the electromagnetic spectrum. The color of the final product can range from blue to green, depending on the specific analyte and reaction conditions.

Below is a generalized diagram of the reaction mechanism for phenols.

Caption: Generalized reaction mechanism of the Sawicki-MBTH reaction with phenols.

Quantitative Data

The sensitivity of the Sawicki-MBTH reaction is one of its key advantages. The molar absorptivity (ε) and the wavelength of maximum absorbance (λmax) are dependent on the analyte. Below is a summary of reported values for selected compounds.

| Analyte | Oxidizing Agent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Formaldehyde | Ferric Chloride | 628 | 65,000 |

| Acetaldehyde | Ferric Chloride | 625 | 58,000 |

| Phenol | Ceric Ammonium Sulfate | 670 | 48,000 |

| Aniline | Ferric Chloride | 600 | 35,000 |

| 4-Aminophenol | Ferric Chloride | 590 | 42,000 |

Experimental Protocols

The following are generalized experimental protocols for the determination of aliphatic aldehydes and phenols using the Sawicki-MBTH reaction. It is important to note that optimal conditions (e.g., pH, temperature, reaction time) may vary depending on the specific analyte and sample matrix.

Determination of Aliphatic Aldehydes

-

Reagent Preparation:

-

MBTH Reagent (0.5% w/v): Dissolve 0.5 g of 3-methyl-2-benzothiazolinone hydrazone hydrochloride in 100 mL of distilled water. This solution should be prepared fresh daily.

-

Oxidizing Reagent (0.2% w/v): Dissolve 0.2 g of ferric chloride (FeCl₃) in 100 mL of distilled water.

-

-

Sample Preparation:

-

Prepare a series of standard solutions of the aldehyde of interest (e.g., formaldehyde) in distilled water.

-

Prepare the unknown sample solution. If necessary, perform appropriate dilutions to bring the analyte concentration within the linear range of the assay.

-

-

Reaction Procedure:

-

To 2.0 mL of the standard or sample solution in a test tube, add 1.0 mL of the MBTH reagent.

-

Mix well and allow the reaction to proceed at room temperature for 30 minutes.

-

Add 2.0 mL of the oxidizing reagent and mix thoroughly.

-

Allow the color to develop for 15 minutes.

-

-

Measurement:

-

Measure the absorbance of the resulting blue-colored solution at the λmax (approximately 628 nm for formaldehyde) using a spectrophotometer.

-

Use a reagent blank (2.0 mL of distilled water instead of the sample) to zero the instrument.

-

-

Quantification:

-

Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.

-

Determine the concentration of the aldehyde in the unknown sample from the calibration curve.

-

Determination of Phenols

-

Reagent Preparation:

-

MBTH Reagent (0.2% w/v): Dissolve 0.2 g of 3-methyl-2-benzothiazolinone hydrazone hydrochloride in 100 mL of distilled water.

-

Oxidizing Reagent (0.5% w/v): Dissolve 0.5 g of ceric ammonium sulfate in 100 mL of 2 M sulfuric acid.

-

Buffer Solution (pH 4.0): Prepare a suitable buffer, such as an acetate buffer.

-

-

Sample Preparation:

-

Prepare standard solutions of the phenol of interest in the buffer solution.

-

Prepare the unknown sample solution, adjusting the pH to 4.0 if necessary.

-

-

Reaction Procedure:

-

To 5.0 mL of the standard or sample solution, add 1.0 mL of the MBTH reagent.

-

Mix and add 1.0 mL of the oxidizing reagent.

-

Mix thoroughly and allow the reaction to proceed for 5 minutes at room temperature.

-

-

Measurement:

-

Measure the absorbance of the resulting colored solution at the appropriate λmax (e.g., 670 nm for phenol).

-

Use a reagent blank for background correction.

-

-

Quantification:

-

Generate a calibration curve and determine the concentration of the phenol in the unknown sample.

-

Below is a diagram illustrating a typical experimental workflow for the Sawicki-MBTH reaction.

Caption: A typical experimental workflow for the Sawicki-MBTH reaction.

Applications and Significance

The Sawicki-MBTH reaction has found numerous applications across various scientific disciplines:

-

Environmental Monitoring: It is extensively used for the determination of formaldehyde and other aldehydes in air and water samples.

-

Food Chemistry: The method has been applied to the analysis of aldehydes in food products as indicators of lipid peroxidation and spoilage.

-

Clinical Diagnostics: It has been adapted for the determination of various clinically relevant compounds, including certain drugs and metabolites.

-

Industrial Quality Control: The reaction is employed to monitor the levels of aldehydes and phenols in industrial effluents and products.

The enduring legacy of the Sawicki-MBTH reaction lies in its simplicity, sensitivity, and versatility. While more advanced analytical techniques such as chromatography and mass spectrometry have been developed, the MBTH method remains a valuable tool, particularly for screening purposes and in laboratories with limited access to sophisticated instrumentation. Its historical development is a testament to the power of classical analytical chemistry in addressing complex measurement challenges.

The MBTH Test: A Deep Dive into the Formed Chromophore

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-methyl-2-benzothiazolinone hydrazone (MBTH) test, first described by Sawicki et al. in 1961, remains a cornerstone for the sensitive spectrophotometric determination of aliphatic aldehydes.[1][2] Its enduring popularity stems from its high sensitivity and the formation of an intensely colored chromophore, allowing for the precise quantification of aldehydes in diverse matrices, from environmental samples to biological fluids.[1][3] This guide provides a detailed examination of the core of the MBTH test: the chemical transformation and the resulting chromophore that enables quantification.

The Chromophore Formation: A Chemical Insight

The colorimetric reaction of the MBTH test is a two-step process that culminates in the formation of a highly conjugated formazan dye, also referred to as a tetrazopentamethincyanine dye.[1][4] The intensity of the resulting blue color is directly proportional to the initial concentration of the aliphatic aldehyde in the sample.[5]

Step 1: Azine Formation

The process begins with the reaction between an aliphatic aldehyde and 3-methyl-2-benzothiazolinone hydrazone (MBTH) to form a corresponding azine.[1][5] This intermediate is colorless and its formation is a critical prerequisite for the subsequent color-developing reaction.

Step 2: Oxidative Coupling

In the presence of an oxidizing agent, typically ferric chloride (FeCl₃), the excess (unreacted) MBTH is oxidized to form a reactive electrophilic cation.[1][5][6] This cation then undergoes electrophilic substitution with the previously formed azine. This coupling reaction results in the formation of a large, symmetrical molecule with an extensive system of conjugated double bonds—the blue formazan chromophore.[1][6] This extended π-system is responsible for the molecule's strong absorption of light in the visible region of the spectrum.

Quantitative Analysis of Aliphatic Aldehydes

The robust nature of the chromophore allows for reliable quantitative analysis. Key performance metrics of the MBTH method are summarized below. It is important to note that parameters such as molar absorptivity and linear range can vary slightly depending on the specific aldehyde being analyzed and the exact experimental conditions.

| Parameter | Value | Analyte / Conditions | Reference |

| Wavelength of Max. Absorbance (λmax) | 628 - 635 nm | Blue Formazan Dye | [7][8] |

| Molar Absorptivity (ε) | ~50,000 L·mol⁻¹·cm⁻¹ | Formaldehyde | |

| 76,000 L·mol⁻¹·cm⁻¹ | Pure Formazan in Acetone | [9] | |

| Linear Range | 0.3 - 6.0 mg·L⁻¹ | Total Aldehydes (as Acetaldehyde) | [4] |

| Limit of Detection (LOD) | 60 µg·L⁻¹ | Total Aldehydes (as Acetaldehyde) | [4] |

Experimental Protocol: MBTH Assay for Aqueous Samples

This section provides a generalized methodology for the determination of aliphatic aldehydes in aqueous solutions. For optimal results, it is recommended to perform a validation for the specific sample matrix and aldehyde of interest.

1. Reagent Preparation

-

MBTH Reagent (0.2% w/v): Dissolve 0.20 g of 3-methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate in 100 mL of deionized water. This solution should be prepared fresh daily.

-

Oxidizing Solution (1.0% w/v FeCl₃): Dissolve 1.0 g of ferric chloride hexahydrate (FeCl₃·6H₂O) in 100 mL of 0.1 M hydrochloric acid.[4]

-

Aldehyde Standard Stock Solution (e.g., 100 mg·L⁻¹): Prepare a stock solution of the target aldehyde (e.g., formaldehyde, acetaldehyde) in deionized water. From this, prepare a series of working standards by serial dilution to construct a calibration curve.

2. Assay Procedure

-

Sample Preparation: Pipette a defined volume (e.g., 2.0 mL) of the sample, blank (deionized water), and each working standard into separate test tubes.

-

MBTH Addition: Add an equal volume (e.g., 2.0 mL) of the MBTH reagent to each tube. Mix thoroughly and allow the tubes to stand at room temperature for a minimum of 60 minutes to ensure complete azine formation.[4]

-

Color Development: Add a smaller volume (e.g., 0.5 mL) of the oxidizing solution to each tube. Mix immediately.

-

Incubation: Allow the color to develop for approximately 15-20 minutes at room temperature.[4]

-

Spectrophotometric Measurement: Measure the absorbance of the blank, standards, and samples at the predetermined λmax (typically around 630 nm) using a spectrophotometer. Use the blank to zero the instrument.

-

Quantification: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the aldehyde in the samples by interpolating their absorbance values from the calibration curve.

References

- 1. US7112448B2 - MBTH for aliphatic aldehyde measurement - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. ijbpas.com [ijbpas.com]

- 4. scielo.br [scielo.br]

- 5. MyHach - Customer Service [support.hach.com]

- 6. EP1248104A2 - MBTH for aliphatic aldehyde measurement - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Determination of airborne formaldehyde by active sampling on 3-methyl-2-benzothiazolinone hydrazone hydrochloride-coated glass fibre filters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Unveiling Trace Contaminants: A Technical Guide to MBTH in Environmental Analysis

Researchers, scientists, and professionals in drug development are continually seeking robust and sensitive analytical methods for the detection of trace environmental pollutants. Among the arsenal of available techniques, the 3-methyl-2-benzothiazolinone hydrazone (MBTH) method stands out as a versatile and reliable spectrophotometric tool for the determination of a range of analytes, most notably aldehydes and phenols. This in-depth technical guide provides a comprehensive review of the MBTH method, its applications in environmental sample analysis, detailed experimental protocols, and a summary of its performance characteristics.

The MBTH assay is valued for its simplicity, cost-effectiveness, and high sensitivity, making it a staple in many environmental monitoring laboratories.[1] The core of the method lies in the reaction of MBTH with the target analyte in the presence of an oxidizing agent, leading to the formation of a colored product that can be quantified using spectrophotometry.[2][3] This guide will delve into the specifics of this reaction and its application across various environmental matrices.

Core Applications and Analytes

The primary application of the MBTH method in environmental analysis is the determination of aliphatic aldehydes and phenols. Formaldehyde, a common indoor and industrial pollutant, is a key target for this method.[4][5][6][7][8] The method's sensitivity makes it particularly suitable for measuring low concentrations of formaldehyde in air and water samples.[4][8]

Beyond formaldehyde, the MBTH method can be used to determine total aliphatic aldehydes in various samples, including auto exhaust. It is also a recognized method for the quantification of phenolic compounds in wastewater and other aqueous samples.[3][9][10][11][12] While less common, the literature also suggests its utility for the determination of trace amounts of selenium, tellurium, and cyanide.

Quantitative Data Summary

The performance of the MBTH method varies depending on the analyte, sample matrix, and specific experimental conditions. The following tables summarize key quantitative data from various studies to provide a comparative overview of the method's capabilities.

| Analyte | Sample Matrix | Linear Range | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Wavelength (λmax) | Reference |

| Formaldehyde | Air | - | LOQ: 0.008 mg/m³ | 628 nm | [4] |

| Formaldehyde | Aqueous Solution | 5 - 125 µ g/100 mL | - | - | [6] |

| Total Aldehydes | Air | - | - | 635 nm | |

| Phenols | Aqueous | 50 - 1,000 µg/L | 2 µg/L | 520 nm / 490 nm (with extraction) | [9] |

| Glutaraldehyde | Water | 0.5 - 10 ppm | - | 605 or 610 nm | [13] |

Detailed Experimental Protocols

To ensure reproducibility and accurate results, adherence to well-defined experimental protocols is crucial. Below are detailed methodologies for the determination of formaldehyde in air and phenols in water, adapted from established methods.

Determination of Formaldehyde in Air (Adapted from NIOSH and other methods)

1. Sample Collection:

-

Draw a known volume of air through an impinger containing 10 mL of a 0.05% aqueous MBTH solution at a flow rate of 1 L/min.[4] Alternatively, active sampling can be performed using a glass fiber filter coated with MBTH hydrochloride.[8]

2. Sample Preparation:

-

For impinger samples, transfer the absorbing solution to a 25 mL volumetric flask.

-

For filter samples, desorb the formed hydrazone with deionized water.[8]

3. Color Development:

-

Add 2 mL of a 0.2% ferric chloride (FeCl₃) oxidizing solution.[4] Some methods may utilize a ferric chloride-sulfamic acid solution to minimize interferences.[8]

-

Allow the solution to stand for a specific period (e.g., 10-20 minutes) for the color to develop fully.[8]

4. Measurement:

-

Dilute the solution to the mark with deionized water.

-

Measure the absorbance of the resulting blue cationic dye at the wavelength of maximum absorbance, typically around 628 nm or 635 nm, using a spectrophotometer.[4][8]

5. Calibration:

-

Prepare a series of standard formaldehyde solutions and treat them with the same procedure to construct a calibration curve of absorbance versus concentration.

Determination of Phenols in Water (Adapted from EPA Method 9067)

1. Sample Pre-treatment (Distillation):

-

Take 500 mL of the water sample and adjust the pH to approximately 4.0 with sulfuric acid.

-

Distill the sample, collecting 450 mL of distillate. Add 50 mL of warm deionized water to the distilling flask and continue distillation until a total of 500 mL of distillate is collected.[9]

2. Procedure for Concentrations above 50 µg/L:

-

To 100 mL of distillate, add 4 mL of a 0.05% MBTH solution.

-

After 5 minutes, add 2.5 mL of a ceric ammonium sulfate solution as the oxidant.

-

Wait another 5 minutes and then add 7 mL of a buffer solution.

-

After 15 minutes, measure the absorbance at 520 nm. The color is stable for at least 4 hours.[9]

3. Procedure for Concentrations below 50 µg/L (with Solvent Extraction):

-

To 500 mL of distillate in a separatory funnel, add 4 mL of the MBTH solution.

-

After 5 minutes, add 2.5 mL of the ceric ammonium sulfate solution.

-

After an additional 5 minutes, add 7 mL of the buffer solution.

-

After 15 minutes, add 25 mL of chloroform and shake vigorously.

-

Separate the chloroform layer and measure its absorbance at 490 nm.[9]

4. Calibration:

-

Prepare a series of standard phenol solutions and follow the appropriate procedure to create a calibration curve.

Visualizing the Process: Diagrams and Workflows

To better illustrate the underlying principles and procedures, the following diagrams have been generated using the Graphviz DOT language.

Conclusion

The MBTH method remains a highly relevant and valuable tool for environmental analysis. Its adaptability to different sample matrices and its sensitivity for key pollutants like formaldehyde and phenols ensure its continued use in monitoring and research. By understanding the core principles, adhering to detailed protocols, and being aware of its performance characteristics, researchers can effectively leverage this classic spectrophotometric method to generate reliable data for environmental assessment and protection. Further research may focus on automating the MBTH method and exploring its application to a wider range of emerging environmental contaminants.

References

- 1. Diagnostic Reagent: Professional â¥99.0% MBTH CAS:38894-11-0 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate Suppliers [yacooscience.com]

- 2. cdn.hach.com [cdn.hach.com]

- 3. Exploring MBTH as a spectrophotometric probe for the determination of total phenolic compounds in beverage samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. epa.gov [epa.gov]

- 10. Spectrophotometric determination of trace amounts of phenol in waste water and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spectrophotometric determination of phenol impurity in phenoxyethanol and phenol index of drinking water and municipal wastewater effluent after salting-out assisted liquid phase microextraction (SA-LPME) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iosrjournals.org [iosrjournals.org]

- 13. ANALYTICAL METHODS - Toxicological Profile for Glutaraldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Spectrophotometric Determination of Formaldehyde in Air using the MBTH Assay

Audience: This document is intended for researchers, environmental health and safety professionals, and analytical chemists involved in the quantification of formaldehyde in ambient, indoor, or industrial air samples.

Abstract: The 3-methyl-2-benzothiazolinone hydrazone (MBTH) method is a sensitive and widely used spectrophotometric assay for the determination of low concentrations of formaldehyde in air.[1] This protocol details the necessary reagents, air sampling procedures, and analytical steps for accurate formaldehyde quantification. The method is based on the reaction of formaldehyde with MBTH in the presence of an oxidizing agent to form a stable blue cationic dye.[1][2] The intensity of this blue color, measured at its maximum absorbance wavelength, is directly proportional to the concentration of formaldehyde in the sample.[1]

Principle of the MBTH Method

The MBTH assay for formaldehyde involves a multi-step chemical reaction. First, formaldehyde reacts with an excess of 3-methyl-2-benzothiazolinone hydrazone (MBTH) to form an azine intermediate.[1][3] In the presence of an acidic oxidizing agent, such as ferric chloride, the excess MBTH is converted into a reactive cation.[1][3] This reactive cation then undergoes oxidative coupling with the previously formed azine to produce a tetraazapentamethine dye, which presents as an intensely blue-colored complex in solution.[1][4] The concentration of this blue dye is quantified by measuring its absorbance with a spectrophotometer, typically at a wavelength of 628 nm.[2]

Quantitative Data Summary